

Best practices for storing and handling HT-2157

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Compound of Interest

Compound Name: HT-2157

Cat. No.: B10801091

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This technical support guide provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling **HT-2157**. It includes frequently asked questions and troubleshooting advice to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is **HT-2157**?

HT-2157, also known by its former development code SNAP-37889, is a selective, non-peptide antagonist for the galanin-3 (GAL-3) receptor.^{[1][2][3][4]} It is a competitive antagonist with high affinity and selectivity for the GAL-3 receptor over GAL-1 and GAL-2 subtypes.^{[2][5][6]} In preclinical studies, it has demonstrated anxiolytic and antidepressant-like effects.^{[1][3]} It is important to note that human clinical trials for **HT-2157** were terminated due to safety concerns.^{[1][3]}

2. What are the recommended storage conditions for **HT-2157**?

Proper storage is critical to maintain the stability and potency of **HT-2157**. Recommendations vary depending on whether the compound is in solid form or in solution. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot solutions upon preparation.^[7]

Storage Conditions for **HT-2157**

Form	Temperature	Duration	Additional Notes
Solid (Lyophilized)	-20°C	≥ 4 years	Keep desiccated.[6][7]
4°C	Not specified	Store under nitrogen. [2][5]	
In Solvent	-80°C	6 months to 1 year	Store under nitrogen. [2][5][8]
-20°C	1 month	Store under nitrogen. [2][5][7]	

3. How should I prepare stock solutions of **HT-2157**?

HT-2157 is soluble in several organic solvents. The choice of solvent will depend on the requirements of your specific experimental protocol.

Solubility Data for **HT-2157**

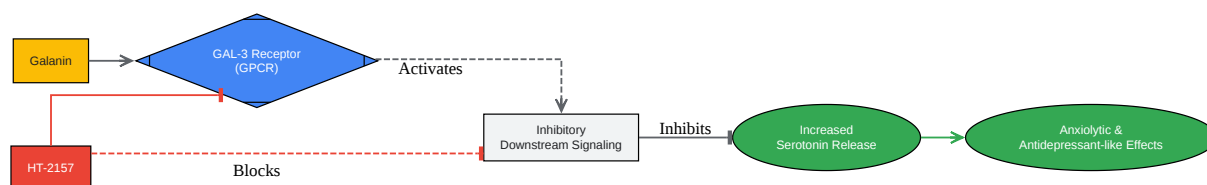
Solvent	Solubility
DMSO	≥ 29 mg/mL (79.16 mM).[2][4][5][9] Some sources report up to 45 mg/mL.[8]
DMF	30 mg/mL.[6]
Ethanol	5 mg/mL.[6]

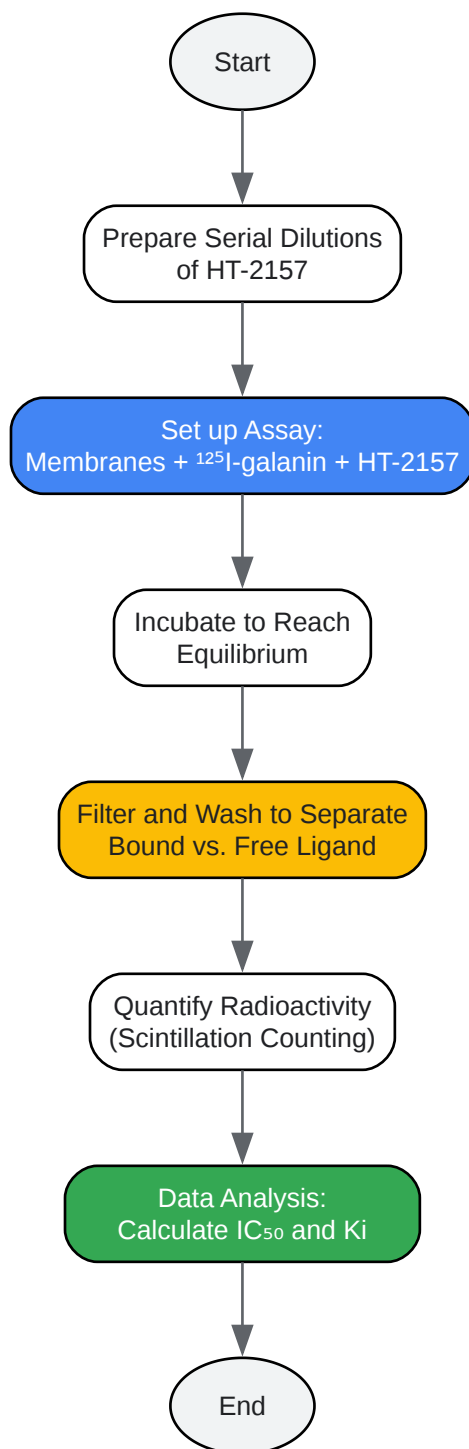
For in vivo studies, specific formulations are required to ensure solubility and bioavailability. Common formulations include:

- A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a solubility of ≥ 2.5 mg/mL.[5]
- A solution of 10% DMSO in corn oil, achieving a solubility of ≥ 2.5 mg/mL.[5]

4. What is the mechanism of action for **HT-2157**?

HT-2157 functions as a competitive antagonist at the galanin-3 (GAL-3) receptor, a G-protein coupled receptor (GPCR).^{[2][5]} By blocking the binding of the endogenous ligand, galanin, **HT-2157** inhibits the downstream signaling cascade typically initiated by GAL-3 activation. In neuronal signaling, this antagonism has been shown to increase the release of serotonin, which is believed to contribute to its observed anxiolytic and antidepressant-like effects in animal models.^{[1][3]}





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